molecular formula C14H16O2 B14523549 Ethyl (7-methyl-1H-inden-3-yl)acetate CAS No. 62677-68-3

Ethyl (7-methyl-1H-inden-3-yl)acetate

Cat. No.: B14523549
CAS No.: 62677-68-3
M. Wt: 216.27 g/mol
InChI Key: NUADGZJSNDKPLQ-UHFFFAOYSA-N
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Description

Ethyl (7-methyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 7-methyl-1H-inden-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-methyl-1H-inden-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 7-methyl-1H-inden-3-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-methyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

    Oxidation: 7-methyl-1H-inden-3-ylacetic acid or 7-methyl-1H-inden-3-one.

    Reduction: 7-methyl-1H-inden-3-ylmethanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (7-methyl-1H-inden-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (7-methyl-1H-inden-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Ethyl (7-methyl-1H-inden-3-yl)acetate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (7-methyl-1H-inden-3-yl)propionate: Similar structure but with a propionate group instead of an acetate group.

Properties

CAS No.

62677-68-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-(4-methyl-3H-inden-1-yl)acetate

InChI

InChI=1S/C14H16O2/c1-3-16-14(15)9-11-7-8-12-10(2)5-4-6-13(11)12/h4-7H,3,8-9H2,1-2H3

InChI Key

NUADGZJSNDKPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCC2=C(C=CC=C21)C

Origin of Product

United States

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